An In-depth Technical Guide to the Safety Profile of Nicotinaldehyde O-ethyl oxime
An In-depth Technical Guide to the Safety Profile of Nicotinaldehyde O-ethyl oxime
Abstract
This technical guide provides a comprehensive safety and handling framework for Nicotinaldehyde O-ethyl oxime. In the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds—namely, the precursor Nicotinaldehyde and the parent compound Nicotinaldehyde oxime. By applying principles of chemical toxicology and structure-activity relationships, we extrapolate a robust safety profile to guide researchers, scientists, and drug development professionals in the safe handling, storage, and emergency management of this compound. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Introduction and Scientific Rationale
Nicotinaldehyde O-ethyl oxime is a pyridine-containing oxime ether, a class of compounds with significant applications in medicinal chemistry and organic synthesis. Oximes and their derivatives are recognized for their roles as intermediates in producing amides (via Beckmann rearrangement), amines, and other nitrogen-containing heterocycles.[1] Furthermore, the oxime functional group is a key feature in FDA-approved drugs, notably as reactivators of acetylcholinesterase (AChE) following organophosphate poisoning and in various cephalosporin antibiotics.[2][3]
Given the specialized nature of Nicotinaldehyde O-ethyl oxime, a dedicated Safety Data Sheet (SDS) is not commonly accessible. This guide addresses this critical information gap by employing a well-established toxicological principle: the analysis of structural analogs. The safety profile of a chemical can be reliably inferred by examining its core components:
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The Pyridine Ring: A foundational heterocyclic structure present in many bioactive molecules.
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The Aldehyde Group (in the precursor): A reactive functional group with known irritation and flammability hazards.[4]
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The Oxime Group: Formed by the condensation of an aldehyde with hydroxylamine, modifying the reactivity of the carbonyl group.[1]
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The O-ethyl Ether Group: This modification influences properties such as lipophilicity, volatility, and metabolic stability.
By dissecting the known hazards of Nicotinaldehyde[4][5] and Nicotinaldehyde oxime[6][7], we can construct a scientifically-grounded and precautionary safety profile for the O-ethylated derivative. This approach empowers laboratory personnel to manage risks proactively and effectively.
Hazard Identification and Classification: A Synthesized Profile
Based on the data from its structural analogs, Nicotinaldehyde O-ethyl oxime should be handled as a substance with the following potential hazards.
Predicted GHS Hazard Statements:
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Flammable Liquid and Vapour (H226): The precursor, Nicotinaldehyde, is a flammable liquid.[4] The addition of an ethyl group is unlikely to diminish this hazard.
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Harmful if Swallowed (H302): Nicotinaldehyde oxime is classified as harmful if swallowed.[6][8]
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Causes Skin Irritation (H315): Both Nicotinaldehyde and its oxime are known skin irritants.[4][6][7][9]
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May Cause an Allergic Skin Reaction (H317): Nicotinaldehyde carries a warning for causing allergic skin reactions.[4] This potential for sensitization should be assumed for its derivatives.
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Causes Serious Eye Irritation/Damage (H318/H319): Severe eye irritation or damage is a primary hazard for both precursor compounds.[4][6][9]
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Harmful if Inhaled (H332): Nicotinaldehyde oxime is considered harmful if inhaled.[8]
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May Cause Respiratory Irritation (H335): Both analogs may cause respiratory irritation.[4][6][9]
The signal word "Warning" is appropriate for this combination of hazards.[6][9]
Data Summary Table: Analog Hazard Comparison
| Hazard Classification | Nicotinaldehyde | Nicotinaldehyde Oxime | Predicted for Nicotinaldehyde O-ethyl oxime |
| Flammability | Flammable liquid and vapour (H226)[4] | Not classified as flammable (Solid)[6] | Flammable liquid and vapour (H226) |
| Acute Oral Toxicity | Harmful if swallowed (H302)[4] | Harmful if swallowed (H302)[6] | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315)[4] | Causes skin irritation (H315)[6][7] | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye damage (H318)[4] | Causes serious eye irritation (H319)[6][7] | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335)[4] | May cause respiratory irritation (H335)[6] | May cause respiratory irritation (H335) |
Physicochemical Properties: An Estimation
Precise experimental data for Nicotinaldehyde O-ethyl oxime is limited. However, we can estimate its properties based on its analogs and the structural contribution of the O-ethyl group.
| Property | Nicotinaldehyde | Nicotinaldehyde Oxime | Estimated for Nicotinaldehyde O-ethyl oxime | Rationale for Estimation |
| Molecular Formula | C6H5NO[5] | C6H6N2O[7] | C8H10N2O | Addition of C2H4 to the oxime. |
| Molecular Weight | 107.11 g/mol [5] | 122.13 g/mol [7] | ~150.18 g/mol | Increased by the mass of the ethyl group. |
| Physical State | Liquid[4] | Powder Solid[6] | Likely a liquid or low-melting solid. | O-alkylation of oximes often lowers the melting point compared to the parent oxime due to disruption of hydrogen bonding. |
| Melting Point | 8 °C[5] | 149 - 153 °C[6] | < 100 °C | The high melting point of the parent oxime is due to intermolecular hydrogen bonding, which is eliminated by O-ethylation. |
| Boiling Point | ~210 °C[5] | Not available | > 210 °C | The increase in molecular weight and size would be expected to raise the boiling point compared to the precursor aldehyde. |
| Flash Point | 60 °C[5] | Not available | ~60-70 °C (Combustible/Flammable) | Expected to be in a similar range to the precursor aldehyde, classifying it as a flammable or combustible liquid.[10] |
| Solubility | Miscible in water[5] | No data available | Moderately soluble in water; Soluble in organic solvents. | The ethyl group increases lipophilicity, likely reducing water solubility compared to the aldehyde, but enhancing solubility in alcohols, ethers, and chlorinated solvents. |
Experimental Protocols: Safe Handling and Emergency Procedures
The causality behind these protocols is to prevent exposure through inhalation, ingestion, and dermal contact, and to mitigate risks associated with flammability.
Personal Protective Equipment (PPE) Selection Workflow
This workflow is a self-validating system; proceeding to the next step is contingent on the successful implementation of the previous one, ensuring a baseline of safety before any chemical handling begins.
Caption: Step-by-step workflow for responding to a chemical spill.
First-Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [6][7][9]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. [4][6][9]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. [6][9]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell. [4][6]
Toxicological and Reactivity Profile
Toxicology: The primary toxicological concerns are irritation to the skin, eyes, and respiratory tract, and potential for acute toxicity if swallowed or inhaled. [6][8]The pyridine moiety and the oxime functional group are common in biologically active molecules, and the substance should be handled with the assumption of potential systemic effects. The toxicological properties have not been fully investigated, and thus a high degree of caution is warranted. [10] Reactivity and Stability:
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Stability: The compound is expected to be stable under normal storage conditions. [7]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [7]* Hazardous Decomposition Products: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). [4][7]* Hazardous Polymerization: Not expected to occur. [10]
Conclusion
References
- Apollo Scientific. (2023).
- Thermo Fisher Scientific. (2025).
- AK Scientific, Inc. Safety Data Sheet: 6-(2-Hydroxyethoxy)nicotinaldehyde.
- Fisher Scientific.
- Chemsrc. (2025). Nicotinaldehyde | CAS#:500-22-1.
- Sigma-Aldrich. NICOTINALDEHYDE O-PROPYLOXIME 1-OXIDE AldrichCPR.
- BLD Pharm. 1193-92-6|Nicotinaldehyde oxime.
- Worek, F., Thiermann, H., & Wille, T. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology.
- Papanastasiou, I., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules.
- Wang, Y., et al. (2022). The effectiveness of oximes against organophosphate poisoning.
- Cheméo. Chemical Properties of 4-Pyridinecarboxaldehyde, oxime (CAS 696-54-8).
- Organic Chemistry Portal.
- Kuca, K., et al. (2015). The Development of New Structural Analogues of Oximes for the Antidotal Treatment of Poisoning by Nerve Agents.
- Antonijevic, B., & Stojiljkovic, M. P. (2007). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. Clinical Medicine & Research.
- Cole-Parmer. (2005).
- Fantasia, S., & Togni, A. (2018). Catalytic Reduction of Oximes to Hydroxylamines.
- Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.
- PubChem. 3-Pyridinecarboxaldehyde, oxime.
- U.S. Environmental Protection Agency. 3-Pyridinecarboxaldehyde, 4-ethyl-1,2-dihydro-2-oxo- Properties.
- Science of Synthesis. (2005). Product Class 15: Oximes.
- International Journal of Pharmaceutical Research and Allied Sciences. (2024).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Nicotinaldehyde | CAS#:500-22-1 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Pyridinecarboxaldehyde, oxime | C6H6N2O | CID 5324568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
